molecular formula C19H20N2O2 B2891291 N-((2-methyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide CAS No. 852136-67-5

N-((2-methyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide

Cat. No. B2891291
CAS RN: 852136-67-5
M. Wt: 308.381
InChI Key: VWZNQOTWVAZALM-UHFFFAOYSA-N
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Description

“N-((2-methyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and other active organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves the reaction of a 2-methyl-1H-indol-5-yl)methylamine with a 2-phenoxypropanoyl chloride or similar acylating agent .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains an indole ring, a phenoxy group, and a propanamide group .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amide group might participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Safety and Hazards

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future work might involve improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-10-16-11-15(8-9-18(16)21-13)12-20-19(22)14(2)23-17-6-4-3-5-7-17/h3-11,14,21H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZNQOTWVAZALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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